molecular formula C10H12BrCl B13167403 1-Bromo-4-(1-chlorobutan-2-yl)benzene

1-Bromo-4-(1-chlorobutan-2-yl)benzene

Cat. No.: B13167403
M. Wt: 247.56 g/mol
InChI Key: LTYLRBWFVZYBNC-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-chlorobutan-2-yl)benzene is an organic compound with the molecular formula C10H12BrCl. It is a derivative of benzene, where a bromine atom is attached to the benzene ring at the para position, and a 1-chlorobutan-2-yl group is attached at the same position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(1-chlorobutan-2-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-(1-chlorobutan-2-yl)benzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the para position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(1-chlorobutan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-4-(1-chlorobutan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-chlorobutan-2-yl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms on the benzene ring make it susceptible to substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions applied .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-chlorobenzene: Similar structure but lacks the butyl group.

    1-Chloro-4-(1-bromobutan-2-yl)benzene: Similar structure but with reversed positions of bromine and chlorine.

    4-Bromo-1-chlorobutane: Similar aliphatic chain but lacks the benzene ring.

Properties

Molecular Formula

C10H12BrCl

Molecular Weight

247.56 g/mol

IUPAC Name

1-bromo-4-(1-chlorobutan-2-yl)benzene

InChI

InChI=1S/C10H12BrCl/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6,8H,2,7H2,1H3

InChI Key

LTYLRBWFVZYBNC-UHFFFAOYSA-N

Canonical SMILES

CCC(CCl)C1=CC=C(C=C1)Br

Origin of Product

United States

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